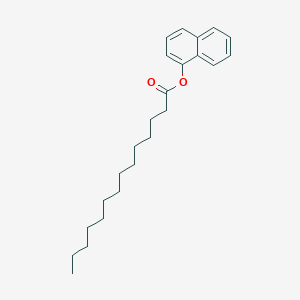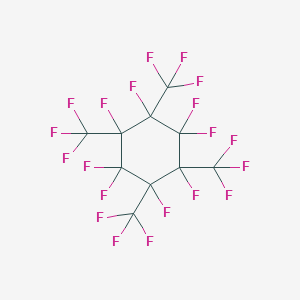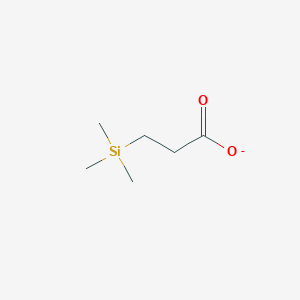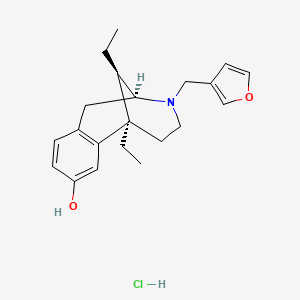
MR 1302 MS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MR 1302 MS: is a chemical compound with the molecular formula C₁₀H₁₄N₂O₃S . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure and properties, making it a subject of interest for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MR 1302 MS typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-aminoethanol under basic conditions to form an intermediate. This intermediate is then reacted with methyl isocyanate to yield the final product, this compound. The reaction conditions often involve the use of solvents such as dichloromethane and temperature control to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions but is optimized for higher efficiency and cost-effectiveness. The use of automated systems and real-time monitoring ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions: MR 1302 MS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Sulfonamides and thiols.
Aplicaciones Científicas De Investigación
MR 1302 MS has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of MR 1302 MS involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The pathways involved often include the modulation of signaling cascades and gene expression.
Comparación Con Compuestos Similares
MR 1302 MS can be compared with other sulfonyl-containing compounds such as:
- 4-methylbenzenesulfonamide
- N-methyl-4-methylbenzenesulfonamide
- 4-methylbenzenesulfonyl chloride
Uniqueness: this compound stands out due to its specific structural features and the presence of both sulfonyl and isocyanate groups, which confer unique reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
61849-15-8 |
|---|---|
Fórmula molecular |
C21H27NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1,13-diethyl-10-(furan-3-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C21H27NO2/c1-3-18-20-11-16-5-6-17(23)12-19(16)21(18,4-2)8-9-22(20)13-15-7-10-24-14-15/h5-7,10,12,14,18,20,23H,3-4,8-9,11,13H2,1-2H3 |
Clave InChI |
HEYXXBUDMDVUNQ-UHFFFAOYSA-N |
SMILES |
CCC1C2CC3=C(C1(CCN2CC4=COC=C4)CC)C=C(C=C3)O.Cl |
SMILES isomérico |
CC[C@H]1[C@@H]2CC3=C([C@@]1(CCN2CC4=COC=C4)CC)C=C(C=C3)O.Cl |
SMILES canónico |
CCC1C2CC3=C(C1(CCN2CC4=COC=C4)CC)C=C(C=C3)O |
Sinónimos |
(+,-)-2-(3-furylmethyl)-2'-hydroxy-5,9 alpha-diethyl-6,7-benzomorphan hydrochloride Mr 1302 MS MR 2266 MR 2266 hydrochloride, (2alpha,6alpha,11R*)-(+-)-isomer MR 2266 methanesulfonate, (2alpha,6alpha,11S*)-(+-)-isomer MR 2266, (2alpha,6alpha,11R*)-isomer MR 2266, (2S-(2alpha,6alpha,11R*))-isomer Mr 2267 MR-2266 MR-2266-BS Mr1302 MS Mr2267 MRZ 2266 BS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


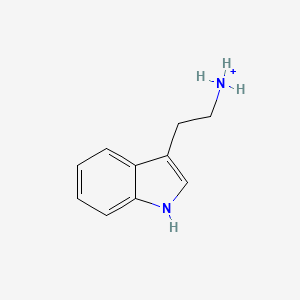
![N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1227956.png)
![4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B1227957.png)
![[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B1227958.png)
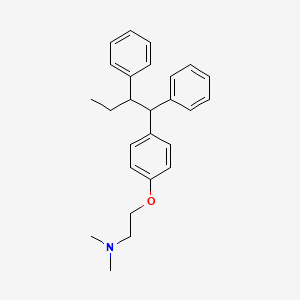
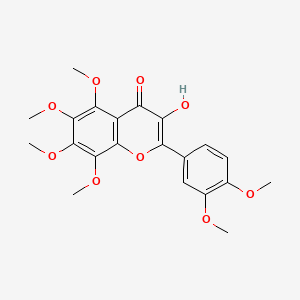
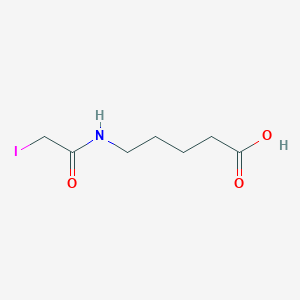
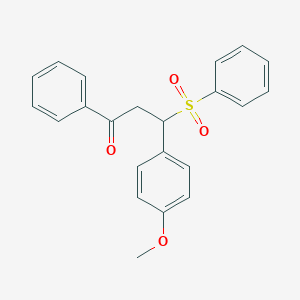
![N-[2-(cyclopentylamino)-2-oxoethyl]-4,7-dimethyl-N-(2-methylphenyl)-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxamide](/img/structure/B1227969.png)
![N-butan-2-yl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B1227971.png)
![5-[2-(1-Cyclohexenyl)ethylsulfamoyl]-3-methyl-2-benzofurancarboxylic acid](/img/structure/B1227972.png)
